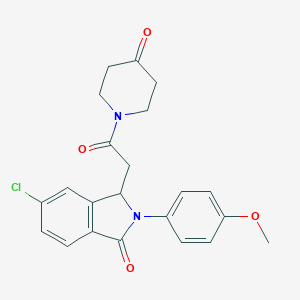

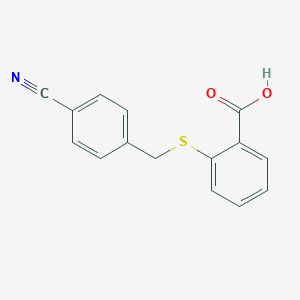

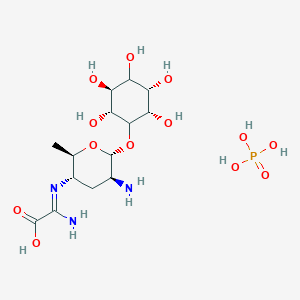

2-(4-Cyano-benzylsulfanyl)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzylsulfanyl-benzoic acid derivatives typically involves strategic functional group transformations and coupling reactions. For instance, Lomov (2019) described the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, showcasing a methodology potentially applicable to the synthesis of 2-(4-Cyano-benzylsulfanyl)-benzoic acid, by using readily available starting materials and achieving the product in significant yields through a process-oriented approach (Lomov, 2019).

Molecular Structure Analysis

The molecular structure of benzylsulfanyl-benzoic acid derivatives has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction studies. Zugenmaier et al. (2003) provided insights into the crystal and molecular structures of similar cyanoalkyloxy benzoic acids, which could offer parallels in understanding the structure of 2-(4-Cyano-benzylsulfanyl)-benzoic acid. Their work revealed how hydrogen bonding plays a crucial role in the crystal packing of these compounds, offering a basis for predicting the molecular arrangement of 2-(4-Cyano-benzylsulfanyl)-benzoic acid (Zugenmaier, Bock, & Schacht, 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of benzylsulfanyl-benzoic acid derivatives are influenced by their functional groups. For example, Fukamachi, Konishi, & Kobayashi (2011) developed efficient methods for synthesizing benzothiazin-4-yl acetic acid derivatives, indicating the reactivity of the sulfanyl group in cyclization reactions and Michael additions. This suggests that the benzylsulfanyl group in 2-(4-Cyano-benzylsulfanyl)-benzoic acid may also partake in similar chemical transformations, highlighting its utility in organic synthesis (Fukamachi, Konishi, & Kobayashi, 2011).

Physical Properties Analysis

The physical properties of benzylsulfanyl-benzoic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and synthesis. The work by Weissflog et al. (1996) on mesogenic benzoic acids provides a foundation for understanding these aspects by detailing the liquid crystalline behavior and crystal structures of similar compounds. Such studies are instrumental in predicting the behavior of 2-(4-Cyano-benzylsulfanyl)-benzoic acid in various solvents and under different conditions (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).

Chemical Properties Analysis

The chemical properties of benzylsulfanyl-benzoic acid derivatives, such as acidity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds or engaging in π-π interactions, are defined by their molecular structure. Li et al. (2016) explored the meta-C–H functionalization of benzoic acid derivatives, a reaction that could be relevant for modifying 2-(4-Cyano-benzylsulfanyl)-benzoic acid, thereby expanding its utility in synthetic chemistry. This study underscores the potential of such compounds to undergo selective transformations, enhancing their application scope (Li, Cai, Ji, Yang, & Li, 2016).

Wissenschaftliche Forschungsanwendungen

LC-MS/MS Study of Degradation Processes

A study conducted by Barchańska et al. (2019) focused on the degradation processes of nitisinone, a compound sharing structural similarities with 2-(4-Cyano-benzylsulfanyl)-benzoic acid, using LC-MS/MS. The study aimed to identify the stability and degradation products of nitisinone under various conditions, revealing insights into the compound's behavior that could be relevant for similar compounds in terms of environmental stability and degradation pathways Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019.

Antibacterial, Antifungal, and Antimycobacterial Compounds

Research on cyanobacteria-derived compounds, as reviewed by Swain, Paidesetty, & Padhy (2017), includes the investigation of chemical classes such as aromatic compounds (e.g., benzoic acid) for their antimicrobial activities. This work highlights the potential of aromatic compounds in developing new antimicrobials, suggesting that derivatives of benzoic acid, like 2-(4-Cyano-benzylsulfanyl)-benzoic acid, may have similar applications Swain, Paidesetty, & Padhy, 2017.

Gut Function Regulation by Benzoic Acid

A study on benzoic acid's role in regulating gut functions by Mao, Yang, Chen, Yu, & He (2019) explores how benzoic acid influences digestion, absorption, and barrier functions in the gut. This research suggests that similar compounds could have potential applications in enhancing gut health and function Mao, Yang, Chen, Yu, & He, 2019.

Synthesis and Application of Salicylic Acid Derivatives

Tjahjono et al. (2022) reviewed the synthesis, characterization, and application of salicylic acid derivatives, including their biological activities and potential as drug alternatives. This review provides a foundation for understanding how structural modifications, like those in 2-(4-Cyano-benzylsulfanyl)-benzoic acid, affect biological activity and application potential Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022.

Pharmacokinetic Analysis of Benzoic Acid

Hoffman & Hanneman (2017) performed a physiologically-based pharmacokinetic analysis of benzoic acid across different species, providing insights into dietary exposures and interspecies uncertainty. This research could inform the safety and regulatory assessment of benzoic acid derivatives Hoffman & Hanneman, 2017.

Eigenschaften

IUPAC Name |

2-[(4-cyanophenyl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c16-9-11-5-7-12(8-6-11)10-19-14-4-2-1-3-13(14)15(17)18/h1-8H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFIAZPXLCPUKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368638 |

Source

|

| Record name | 2-(4-Cyano-benzylsulfanyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyano-benzylsulfanyl)-benzoic acid | |

CAS RN |

100961-52-2 |

Source

|

| Record name | 2-(4-Cyano-benzylsulfanyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

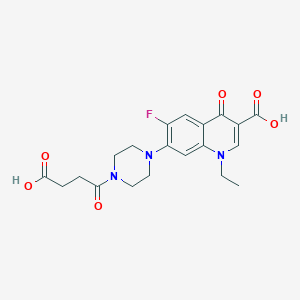

![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)

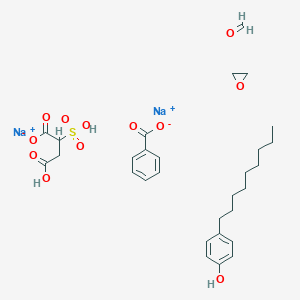

![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)

![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)